D-Mannose-13C,d-1
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Overview
Description
D-Mannose-13C,d-1: is a labeled analog of D-Mannose, a naturally occurring sugar. This compound is specifically labeled with carbon-13 and deuterium, making it useful in various scientific research applications. D-Mannose plays a crucial role in human metabolism, particularly in the glycosylation of proteins, which is essential for proper cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Mannose-13C,d-1 involves the incorporation of carbon-13 and deuterium into the D-Mannose molecule. This can be achieved through various synthetic routes, including chemical synthesis and enzymatic conversion. The reaction conditions typically involve the use of isotopically labeled precursors and specific catalysts to ensure the incorporation of the desired isotopes .
Industrial Production Methods: Industrial production of this compound often relies on biotechnological methods due to the high cost and complexity of chemical synthesis. Enzymatic conversion using D-lyxose isomerase, D-mannose isomerase, cellobiose 2-epimerase, and D-mannose 2-epimerase has been explored for efficient production .
Chemical Reactions Analysis
Types of Reactions: D-Mannose-13C,d-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and interactions of D-Mannose in biological systems .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield D-Mannonic acid, while reduction can produce D-Mannitol .
Scientific Research Applications
Chemistry: D-Mannose-13C,d-1 is used as a tracer in metabolic studies to understand the pathways and mechanisms of carbohydrate metabolism. Its labeled isotopes allow for precise tracking and quantification in various chemical reactions .
Biology: In biological research, this compound is used to study glycosylation processes, which are critical for protein folding and function. It helps in understanding the role of glycosylation in diseases and cellular functions .
Medicine: this compound has applications in medical research, particularly in studying urinary tract infections. It is known to inhibit the adhesion of Escherichia coli to the urinary tract, thereby preventing infections .
Industry: In the industrial sector, this compound is used in the production of various pharmaceuticals and nutraceuticals. Its role in glycosylation makes it valuable for producing glycoproteins and other biologically active compounds .
Mechanism of Action
D-Mannose-13C,d-1 exerts its effects primarily through its involvement in glycosylation processes. It acts as a substrate for glycosyltransferases, enzymes that transfer sugar moieties to proteins and lipids. This process is crucial for proper protein folding, stability, and function. Additionally, this compound can inhibit the adhesion of uropathogenic Escherichia coli to the urinary tract by blocking the bacterial adhesion sites .
Comparison with Similar Compounds
D-Mannose-13C-1: Another labeled analog of D-Mannose, used for similar research applications.
D-Mannose-[1,2-13C2]: Labeled with two carbon-13 isotopes, used in metabolic studies.
D-Mannose-[1,2,3-13C3]: Labeled with three carbon-13 isotopes, providing more detailed metabolic tracking.
Uniqueness: D-Mannose-13C,d-1 is unique due to its dual labeling with carbon-13 and deuterium, which provides enhanced sensitivity and specificity in research applications. This dual labeling allows for more precise tracking and quantification in metabolic studies compared to compounds labeled with only one isotope .
Properties
Molecular Formula |
C6H12O6 |
---|---|
Molecular Weight |
182.15 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-3-deuterio-2,3,4,5,6-pentahydroxy(313C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i5+1D |
InChI Key |
GZCGUPFRVQAUEE-QAWYVAOLSA-N |
Isomeric SMILES |
[2H][13C@@]([C@@H](C=O)O)([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.